

# Spectroscopic and Physicochemical Profile of 6-Phenylpyridin-3-ol: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *6-Phenylpyridin-3-ol*

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This technical guide provides a summary of the available spectroscopic and physicochemical data for the compound **6-phenylpyridin-3-ol**. While a complete set of experimentally derived spectra (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry) is not readily available in public databases, this document compiles key predicted and known properties, alongside generalized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers utilizing this scaffold in medicinal chemistry, materials science, and organic synthesis.

## Physicochemical Properties

**6-Phenylpyridin-3-ol**, with the molecular formula C<sub>11</sub>H<sub>9</sub>NO, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxyl group.<sup>[1]</sup> Its key computed physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	171.19 g/mol	PubChem[1]
Exact Mass	171.068413911 Da	PubChem[1]
XlogP	2.2	PubChem[1]
Topological Polar Surface Area	33.1 Å <sup>2</sup>	PubChem[1]
Monoisotopic Mass	171.068413911 Da	PubChem[1]

## Spectroscopic Data Summary

Detailed experimental spectra for **6-phenylpyridin-3-ol** are not publicly available. However, based on the known spectral characteristics of related phenylpyridine and hydroxypyridine derivatives, the following tables outline the expected ranges and multiplicities for its <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass spectral data.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Typical Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~ 8.0 - 8.5	d or dd	Proton on pyridine ring ortho to Nitrogen
~ 7.2 - 7.8	m	Protons on phenyl ring and pyridine ring
~ 9.0 - 10.0	br s	Hydroxyl proton (exchangeable with D <sub>2</sub> O)

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Typical Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub> Reference: CDCl<sub>3</sub> at 77.16 ppm or DMSO-d<sub>6</sub> at 39.52 ppm

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 150 - 160	Carbon of pyridine ring attached to hydroxyl group
~ 145 - 155	Carbon of pyridine ring attached to phenyl group
~ 120 - 140	Carbons of the phenyl and pyridine rings
~ 110 - 125	Carbons of the pyridine ring

## IR (Infrared) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
3200 - 3600 (broad)	O-H stretch (hydroxyl group)
3000 - 3100	C-H stretch (aromatic)
1550 - 1620	C=C and C=N stretching (aromatic rings)
1200 - 1300	C-O stretch (hydroxyl group)
690 - 900	C-H out-of-plane bending (aromatic)

## Mass Spectrometry (MS)

m/z	Ion
171.07	$[\text{M}]^+$ (Molecular Ion)
172.08	$[\text{M}+\text{H}]^+$ (Protonated Molecular Ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **6-phenylpyridin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-phenylpyridin-3-ol** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrument Setup: The NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher for  $^1\text{H}$  NMR and 100 MHz or higher for  $^{13}\text{C}$  NMR.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required.

## Infrared (IR) Spectroscopy

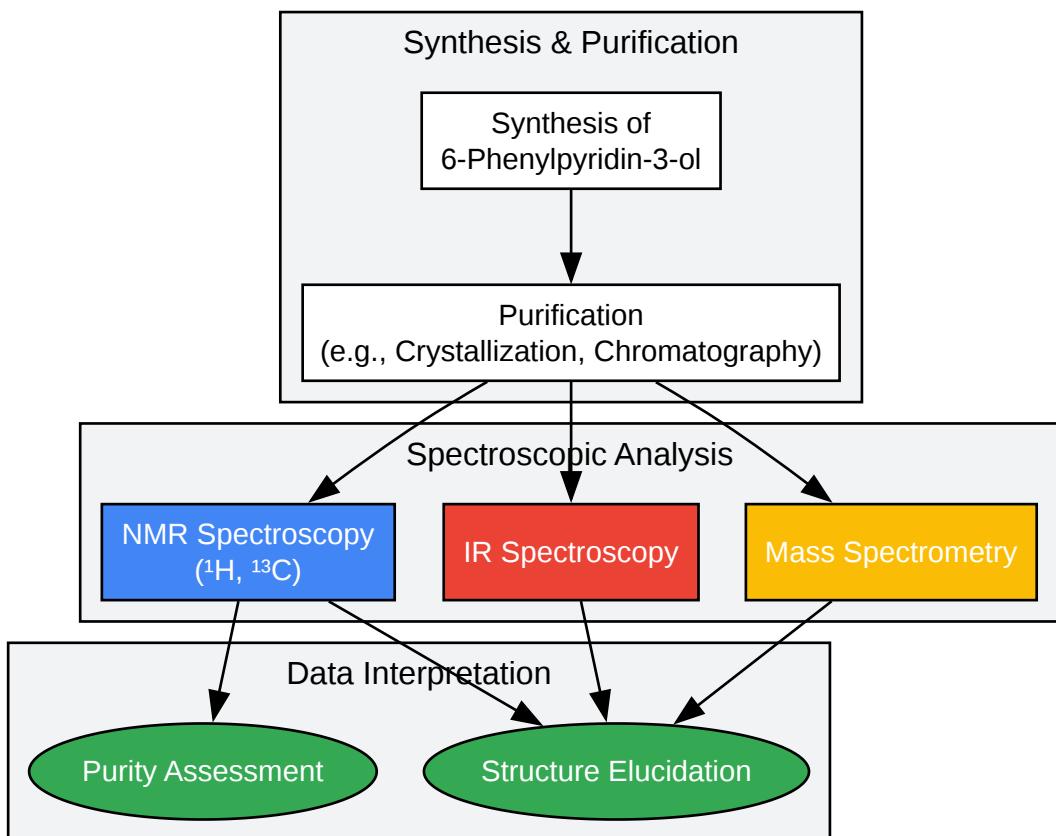
- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then scanned, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.
- Mass Analysis: The mass-to-charge ratio ( $m/z$ ) of the resulting ions is determined using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

# Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **6-phenylpyridin-3-ol**.



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## References

- 1. 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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